molecular formula C13H15FN2O B6345795 3-Butyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 1354939-32-4

3-Butyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B6345795
CAS No.: 1354939-32-4
M. Wt: 234.27 g/mol
InChI Key: GKHFCRJMGJYGRR-UHFFFAOYSA-N
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Description

3-Butyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is an organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of 3-Butyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 2-fluorobenzaldehyde with butylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography techniques. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using continuous flow reactors or employing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

3-Butyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolone derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl ring, using reagents like halogens or nucleophiles under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various pyrazolone derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as acids or bases, and specific temperature and pressure conditions to facilitate the desired transformations .

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex pyrazolone derivatives, which are used in the development of pharmaceuticals and agrochemicals.

    Biology: It has shown promising biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, making it a potential candidate for drug development.

    Medicine: The compound is being investigated for its potential therapeutic applications in treating conditions such as pain, inflammation, and bacterial infections.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique structural features and reactivity

Mechanism of Action

The mechanism of action of 3-Butyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting the activity of certain enzymes or receptors involved in inflammatory and pain pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

3-Butyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one can be compared with other similar compounds, such as:

    1-Phenyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one: This compound shares a similar pyrazolone core structure but differs in the substituents attached to the pyrazolone ring. It is known for its analgesic and antipyretic properties.

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Another pyrazolone derivative with a different substitution pattern, it is used as an anti-inflammatory and analgesic agent.

    4-Aminoantipyrine: This compound has an amino group attached to the pyrazolone ring and is used as an analgesic and antipyretic agent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other pyrazolone derivatives .

Properties

IUPAC Name

5-butyl-2-(2-fluorophenyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c1-2-3-6-10-9-13(17)16(15-10)12-8-5-4-7-11(12)14/h4-5,7-8H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHFCRJMGJYGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN(C(=O)C1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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